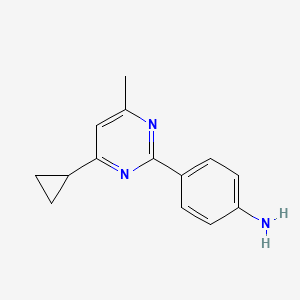

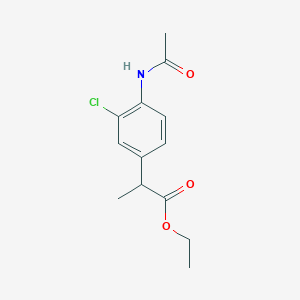

p-Cl-Amlodipine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

p-Cl-Amlodipine is synthesized through a Hantzsch reaction involving a pyrrole derivative with methyl aminocrotonate and 2-chlorobenzaldehyde. This process yields Amlodipine with a total yield of 45%. The structure of Amlodipine is confirmed through 1H-NMR, indicating the process's suitability for scale production due to its controllability and high yield (Wu Yunzhen, Wu Ningping, & Liu Wenhui, 2011).

Molecular Structure Analysis

The molecular dynamics, physical, and thermal stability of amorphous Amlodipine besylate have been extensively studied, particularly when entrapped in a polymer matrix. Analysis includes differential scanning calorimetry and various spectroscopic techniques (FTIR, FT Raman, UV-visible spectroscopy), indicating the compound's stable amorphous solid dispersion and glass forming ability (Safna K.P. Hussan et al., 2018).

Chemical Reactions and Properties

Amlodipine's chemical reactivity has been observed in interactions leading to the formation of various complexes with metals, indicating its ability to act as a ligand. These reactions result in different pharmacological and potentially therapeutic properties, enhancing its utility beyond its primary function as an antihypertensive agent (M. Refat & F.A. Al-Saif, 2013).

Physical Properties Analysis

The glass forming ability and physical stability of Amlodipine in various dispersions have been a significant focus. Differential scanning calorimetry and molecular dynamics studies reveal insights into the amorphous states of Amlodipine, offering better shelf life and stability for pharmaceutical applications (Safna K.P. Hussan et al., 2018).

Chemical Properties Analysis

The chemical properties of Amlodipine, such as its interaction with cytochrome P450 enzymes, highlight its metabolic pathways and potential drug-drug interactions. Amlodipine is metabolized primarily via dehydrogenation of its dihydropyridine moiety, with CYP3A4 playing a crucial role in this metabolic clearance (Yanlin Zhu et al., 2014). Additionally, its ability to form stable complexes with metals showcases its versatility in chemical properties and potential uses beyond its primary application as a cardiovascular medication.

Direcciones Futuras

The management of acute ischemic stroke has undergone a paradigm shift in the past decade, largely led by endovascular thrombectomy, with contributions through improvements in thrombectomy devices, medical management, and stroke workflows . Amlodipine, with its unique properties, may provide enhanced cardiovascular protections compared with other antihypertensive agents .

Propiedades

Número CAS |

90445-02-6 |

|---|---|

Nombre del producto |

p-Cl-Amlodipine |

Fórmula molecular |

C₂₀H₂₅ClN₂O₅ |

Peso molecular |

408.88 |

Sinónimos |

3-Ethyl 5-methyl Ester 2-[(2-Aminoethoxy)methyl]-4-(4-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.